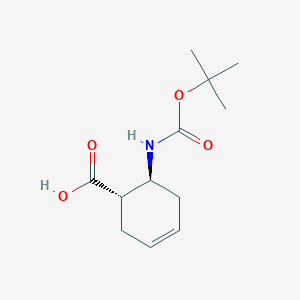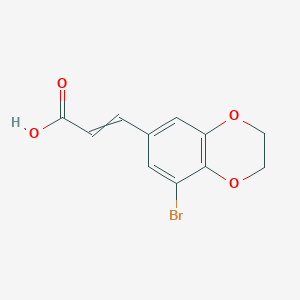
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico es un compuesto químico que pertenece a la clase de las benzodioxinas. Este compuesto se caracteriza por la presencia de un átomo de bromo y un grupo ácido propenoico unido a un anillo de benzodioxina. Las benzodioxinas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en la síntesis de productos farmacéuticos y agroquímicos.
Métodos De Preparación
La síntesis del ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico suele implicar los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 2,3-dihidro-1,4-benzodioxina.
Bromación: El anillo de benzodioxina se broma utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador como el cloruro de hierro o de aluminio.
Adición de ácido propenoico: La benzodioxina bromada se hace reaccionar entonces con ácido propenoico o sus derivados en condiciones básicas para formar el producto final.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de reactores de flujo continuo, para aumentar el rendimiento y la pureza.
Análisis de las reacciones químicas
El ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio (LiAlH4) pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El átomo de bromo del compuesto puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes incluyen la azida de sodio, el cianuro de potasio y las aminas.
Adición: El grupo ácido propenoico puede sufrir reacciones de adición con nucleófilos o electrófilos para formar diversos derivados.
Aplicaciones de la investigación científica
El ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción para el desarrollo de nuevas entidades químicas.
Biología: El compuesto se ha estudiado por sus posibles propiedades antibacterianas y antifúngicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para el tratamiento de infecciones y otras enfermedades.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Análisis De Reacciones Químicas
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Addition: The propenoic acid group can undergo addition reactions with nucleophiles or electrophiles to form various derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico implica su interacción con dianas moleculares y vías específicas. El átomo de bromo y el grupo ácido propenoico desempeñan un papel crucial en su actividad biológica. El compuesto puede inhibir el crecimiento bacteriano interfiriendo en la síntesis de la pared celular o en la función de las proteínas. Se necesitan más estudios para dilucidar las dianas moleculares y las vías exactas implicadas.
Comparación Con Compuestos Similares
El ácido 3-(5-bromo-2,3-dihidro-1,4-benzodioxin-7-il)prop-2-enoico puede compararse con otros compuestos similares, como:
- 3-(7-Bromo-2,3-dihidro-1,4-benzodioxin-5-il)-1-(4-metoxifenil)-2-propen-1-ona
- 1-(5-Bromo-2-hidroxifenil)-3-(3,4-dimetoxi-fenil)-2-propen-1-ona
- 3-(5-Bromo-2-metoxifenil)-1-ciclopropil-2-propen-1-ona
Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y actividades biológicas.
Propiedades
IUPAC Name |
3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWZSYFHWNTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
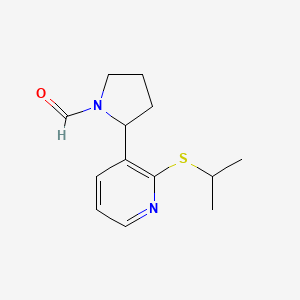



![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)


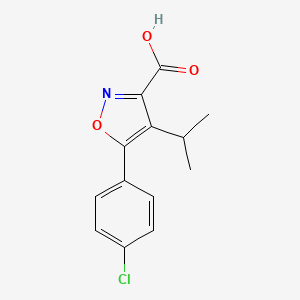
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
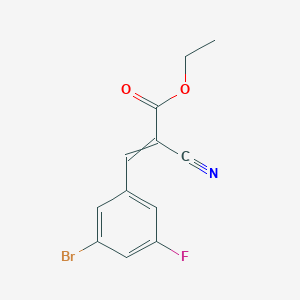
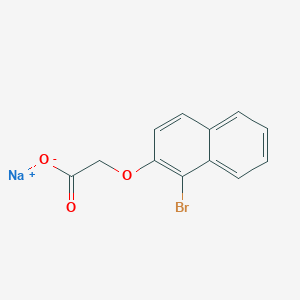

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
